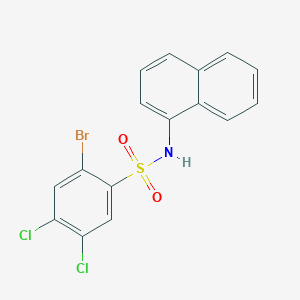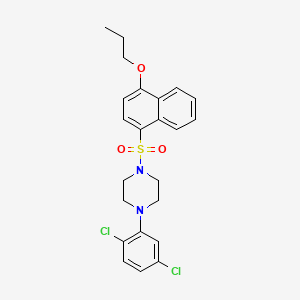
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole, also known as BCMB or Bay 38-7690, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). BCMB is a promising candidate for the development of new PDE5 inhibitors due to its high potency and selectivity.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves the inhibition of PDE5, which is responsible for the degradation of cGMP. PDE5 hydrolyzes cGMP to GMP, which leads to the termination of the cGMP signaling pathway. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole binds to the catalytic site of PDE5 and blocks its activity, resulting in the accumulation of cGMP and the activation of downstream signaling pathways (3).
Biochemical and Physiological Effects:
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been shown to have potent vasodilatory effects in various animal models of cardiovascular diseases. In a rat model of pulmonary hypertension, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole significantly reduced pulmonary arterial pressure and improved pulmonary vascular remodeling (4). In a rabbit model of atherosclerosis, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole reduced the formation of atherosclerotic plaques and improved endothelial function (5). In addition, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been shown to improve erectile function in animal models of ED (6).
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which makes it an ideal tool for studying the cGMP signaling pathway. However, the high potency of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may also cause off-target effects, which should be carefully evaluated in experimental settings. In addition, the solubility and stability of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may pose challenges in experimental design and interpretation.
Zukünftige Richtungen
Future research on 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole in animal models and humans.
3. Investigation of the therapeutic potential of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole in various diseases such as PAH, cardiovascular diseases, and neurological disorders.
4. Development of novel PDE5 inhibitors based on the structure of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole.
5. Evaluation of the safety and toxicity of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole in preclinical and clinical studies.
Conclusion:
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which has shown promising therapeutic potential in various diseases. The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves the inhibition of PDE5, leading to the accumulation of cGMP and the activation of downstream signaling pathways. Future research on 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may lead to the development of novel PDE5 inhibitors and the discovery of new therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves several steps starting from 2-bromo-4,5-dichlorobenzenesulfonamide and 5-methyl-1H-benzotriazole. The detailed synthesis method has been described in the literature (1). The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been extensively studied for its potential therapeutic applications in various diseases such as ED, PAH, and cardiovascular diseases. In vitro and in vivo studies have demonstrated that 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which plays a crucial role in regulating the cGMP signaling pathway. By inhibiting PDE5, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation (2).
Eigenschaften
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2N3O2S/c1-7-2-3-12-11(4-7)17-18-19(12)22(20,21)13-6-10(16)9(15)5-8(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVVBSWWOFHVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)




